molecular formula C9H16N2OS B13310959 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol

Cat. No.: B13310959
M. Wt: 200.30 g/mol
InChI Key: NIUVIWYBXITNTB-UHFFFAOYSA-N
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Description

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol is a thiazole-derived compound featuring a 4-methyl-substituted 1,3-thiazole ring linked via a methylamino bridge to a butanol chain. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-5-yl)methylamino]butan-1-ol

InChI

InChI=1S/C9H16N2OS/c1-3-8(5-12)10-4-9-7(2)11-6-13-9/h6,8,10,12H,3-5H2,1-2H3

InChI Key

NIUVIWYBXITNTB-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(N=CS1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol with three related thiazole derivatives identified in the evidence. Key differences in functional groups, molecular properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
This compound C₉H₁₅N₂OS 199.29 g/mol Thiazole, -OH, -NH- Amino-alcohol backbone; potential for hydrogen bonding and chiral centers.
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 g/mol Thiazole, -COOH Carboxylic acid group; likely low solubility in non-polar solvents.
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS 156.20 g/mol Thiazole, -NH₂, -COCH₃ Acetyl and amino groups; potential precursor for drug synthesis.
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate C₂₄H₂₉N₃O₃ 407.51 g/mol Benzimidazole, ester, -OH, -NH- Complex heterocyclic system; ester group may enhance lipophilicity.

Key Comparisons

Functional Group Diversity: The target compound’s amino-alcohol moiety distinguishes it from analogs like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (carboxylic acid) and 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (acetyl group). The -OH and -NH- groups may confer higher polarity compared to the acetyl or ester-containing derivatives. Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)...butanoate shares an amino-alcohol fragment but incorporates a benzimidazole core and ester group, suggesting divergent reactivity and bioavailability.

Potential Applications: Thiazoles with carboxylic acid groups (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) are often used in metal coordination chemistry or as enzyme inhibitors. Amino-alcohol thiazoles like the target compound may serve as chiral ligands or intermediates in asymmetric synthesis.

Toxicity and Safety: Limited toxicological data are available for the target compound. However, 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone is noted to lack thorough toxicological investigation, suggesting caution in handling all thiazole derivatives.

Biological Activity

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol, with the CAS number 1489094-98-5, is a thiazole-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C9_9H16_{16}N2_2OS, with a molecular weight of approximately 200.30 g/mol. The compound contains a thiazole moiety, known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC9_9H16_{16}N2_2OS
Molecular Weight200.30 g/mol
CAS Number1489094-98-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety in this compound suggests potential efficacy against microbial infections.

Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. Studies have identified that certain thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been noted in various studies. Compounds similar to this compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiazole derivatives:

  • Antimicrobial Studies : A study published in MDPI demonstrated that thiazole derivatives exhibited significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antimicrobial efficacy.
  • Anticancer Research : In a study focusing on thiazolidinedione derivatives (related compounds), it was found that these compounds could activate peroxisome proliferator activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular differentiation and metabolism . This activation is linked to improved insulin sensitivity and potential anticancer effects.
  • Inflammatory Response : Thiazole-containing compounds have been reported to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting their role as anti-inflammatory agents .

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